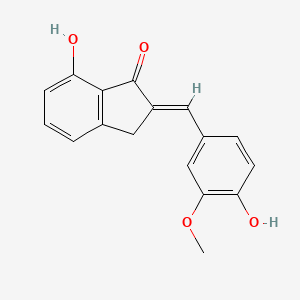
Tnf-|A-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tnf-|A-IN-10 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α), a pro-inflammatory cytokine involved in various immune responses. TNF-α plays a crucial role in the pathogenesis of several immune-mediated inflammatory diseases, such as rheumatoid arthritis, Crohn’s disease, and psoriasis . By inhibiting TNF-α, this compound has the potential to modulate inflammatory responses and provide therapeutic benefits in these conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tnf-|A-IN-10 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: Tnf-|A-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
科学研究应用
Tnf-|A-IN-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of TNF-α inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is employed to investigate the role of TNF-α in various cellular processes, such as apoptosis, cell proliferation, and differentiation . In medicine, it has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer . In industry, this compound is used in the development of new drugs and as a reference compound in quality control and assay development .
作用机制
Tnf-|A-IN-10 exerts its effects by binding to TNF-α and preventing its interaction with its receptors, TNFR1 and TNFR2 . This inhibition blocks the downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis. The molecular targets of this compound include the TNF-α trimer and its receptors, which are involved in the activation of various signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
相似化合物的比较
Similar Compounds: Similar compounds to Tnf-|A-IN-10 include other TNF-α inhibitors such as infliximab, adalimumab, etanercept, and certolizumab . These compounds also target TNF-α and are used in the treatment of inflammatory diseases.
Uniqueness of this compound: this compound is unique in its specific binding affinity and selectivity for TNF-α. Unlike some other TNF-α inhibitors, this compound has been shown to have a higher potency and longer duration of action . Additionally, it exhibits fewer side effects and a better safety profile, making it a promising candidate for therapeutic applications .
属性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
(2E)-7-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-15-8-10(5-6-13(15)18)7-12-9-11-3-2-4-14(19)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+ |
InChI 键 |
WRJDQGQOOTVPAR-KPKJPENVSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



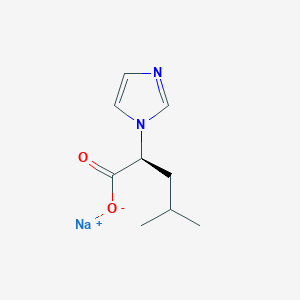
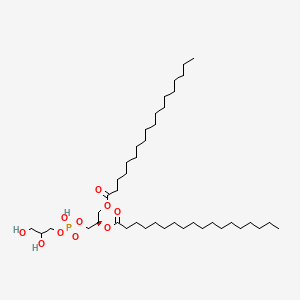
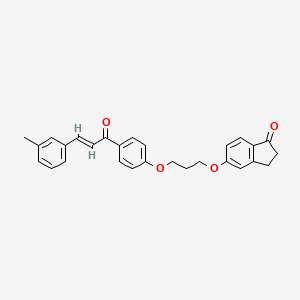
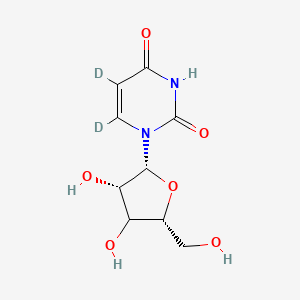
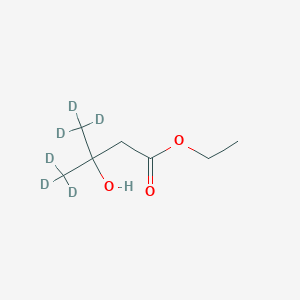
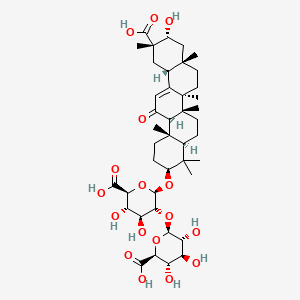
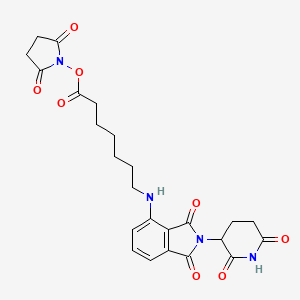
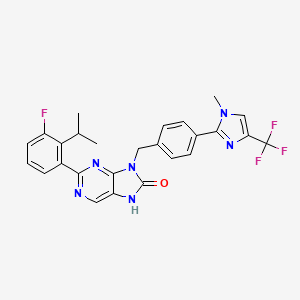
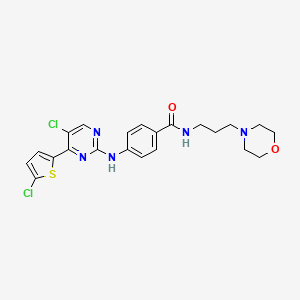
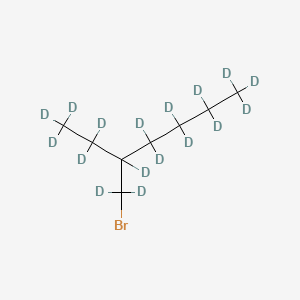
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
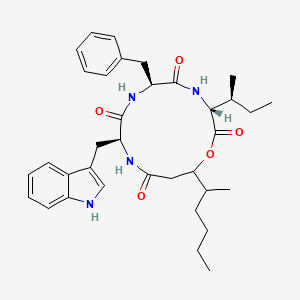
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
